1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
1-(1-adamantyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-11-14-7-16(15-11)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUZHJQHCKDJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NC(=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine typically involves the regioselective adamantylation of 1,2,4-triazole derivatives. One common method includes the use of high-acid systems such as adamantan-1-ol in perchloric acid (HClO4) or sulfuric acid (H2SO4) to facilitate the adamantylation process . The reaction conditions are carefully controlled to ensure the regioselectivity of the adamantylation at the N-1 nitrogen atom of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under strong oxidizing conditions.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while substitution reactions can yield various alkylated or acylated triazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents. The substitution of triazole rings with various functional groups has been shown to enhance their bioactivity. For instance, the incorporation of aryl groups into triazole structures has led to promising anticancer scaffolds. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways associated with tumor growth and metastasis .
Antimicrobial Properties
The antimicrobial efficacy of adamantane and triazole derivatives has been well-documented. 1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against a range of pathogenic microorganisms, making it a candidate for developing new antimicrobial therapies . This is particularly relevant in the context of rising antibiotic resistance.
Anti-inflammatory Effects
Research has shown that compounds containing the 1,2,4-triazole moiety possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The anti-inflammatory activity is crucial for treating conditions such as arthritis and other inflammatory diseases . The adamantane structure may also contribute to enhanced bioavailability and reduced toxicity.
Antiviral Activity
Adamantane derivatives have been historically recognized for their antiviral properties, particularly against influenza viruses. The hybridization of adamantane with triazole may provide synergistic effects that enhance antiviral activity. Studies suggest that such compounds could effectively inhibit viral replication by targeting specific viral proteins .
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress could be beneficial for neuroprotection .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves reactions between adamantane derivatives and triazole precursors under specific conditions to achieve optimal yields. Understanding the structure-activity relationship (SAR) is critical for designing more potent derivatives with targeted biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The adamantane moiety provides conformational rigidity, which can enhance binding affinity to biological targets. The triazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Key Observations:
- Adamantane vs.
- Positional Isomerism : Shifting the adamantane group from position 1 to 3 (as in ) alters steric effects and electronic distribution, impacting binding affinity in biological systems.
- Functional Group Variations : Replacing the amine with a thiol group (as in ) introduces redox activity and metal-binding capacity, relevant for catalytic or antimicrobial applications.
Antiviral Potential
Adamantane-containing compounds, such as rimantadine, are established antiviral agents targeting influenza A . In contrast, fluorophenyl-substituted triazol-amines (e.g., ) are more commonly associated with antifungal or antibacterial activity due to their smaller size and polar interactions .
Energetic Materials
Nitrogen-rich analogs like 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine exhibit high heats of formation (+900 kJ/mol) and detonation velocities (~9,000 m/s), making them suitable for propellants . The adamantane derivative, however, lacks the high nitrogen content required for such applications, though its thermal stability may be advantageous in material science.
Biological Activity
1-(Adamantan-1-yl)-1H-1,2,4-triazol-3-amine, also known as 5-adamantan-1-yl-4H-1,2,4-triazol-3-ylamine, is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. The unique structure, which combines an adamantane moiety with a triazole ring, provides a foundation for exploring its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is CHN, with a molar mass of approximately 218.3 g/mol. The presence of the adamantane structure contributes to its lipophilicity and potential cellular permeability, while the triazole ring is known for its role in various biological activities.
Antimicrobial Activity
Research indicates that compounds containing both adamantane and triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of adamantane can effectively inhibit the growth of various bacteria and fungi. In particular, 5-adamantan-1-yl-4H-1,2,4-triazol-3-ylamine has been evaluated for its activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Adamantane-Triazole Derivatives
| Compound | Target Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 5-Adamanatan-1-yl triazole | E. coli | 18 | |
| 5-Adamanatan-1-yl triazole | S. aureus | 20 |
Anticancer Potential
The anticancer properties of 5-adamantan-1-yl-4H-1,2,4-triazol-3-ylamine have been highlighted through various studies. It has been shown to inhibit the activity of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme implicated in cancer cell survival mechanisms. In vitro studies demonstrated that this compound could enhance the cytotoxic effects of established chemotherapeutics like temozolomide in glioblastoma cells .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The mechanism by which 5-adamantan-1-yl-4H-1,2,4-triazol-3-ylamine exerts its biological effects involves interaction with specific enzymes and pathways:
- Inhibition of 11β-HSD1 : This compound has been identified as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in cortisol metabolism. This inhibition may lead to anti-inflammatory and anti-diabetic effects .
- Molecular Docking Studies : Computational studies suggest that the compound can form stable interactions within the binding pockets of target enzymes, enhancing its inhibitory activity .
Case Studies and Research Findings
Several case studies have explored the pharmacological potential of adamantane derivatives:
- Study on Tdp1 Inhibition : A study synthesized various adamantane-triazole conjugates and evaluated their Tdp1 inhibitory activity. Results indicated that these compounds significantly enhanced the cytotoxicity of topoisomerase inhibitors in cancer cell lines .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar derivatives showed promising results against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use a cyclocondensation reaction between adamantane-1-carboxylic acid hydrazide and cyanamide derivatives under reflux in anhydrous ethanol .
- Step 2 : Optimize reaction parameters (e.g., temperature: 80–100°C, pH 7–9) to enhance yield (>70%) and minimize byproducts.
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or preparative HPLC (C18 column, acetonitrile/water gradient) .
- Validation : Confirm purity (>95%) via HPLC (retention time: 8.2 min) and elemental analysis .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm adamantane integration (e.g., ¹H NMR: δ 1.6–2.1 ppm for adamantane protons) and triazole ring protons (δ 7.8–8.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (theoretical m/z: 261.18) .
- XRD : Single-crystal X-ray diffraction (using SHELXL ) to resolve adamantane’s steric effects on crystal packing .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- Assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., CYP450 isoforms, acetylcholinesterase) .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values) .
Advanced Research Questions
Q. How do structural modifications (e.g., adamantane vs. benzyl groups) influence bioactivity?
- SAR Analysis :
- Table 1 : Comparative IC₅₀ values of triazol-3-amine derivatives:
| Substituent | IC₅₀ (μM) S. aureus | IC₅₀ (μM) HeLa Cells |
|---|---|---|
| Adamantane (this compound) | 12.3 ± 1.2 | 45.6 ± 3.8 |
| 3-Methylbenzyl | 28.9 ± 2.1 | >100 |
| 2,3-Difluorobenzyl | 18.7 ± 1.5 | 72.4 ± 4.2 |
- Conclusion : Adamantane’s lipophilicity enhances membrane penetration, improving antimicrobial activity .
Q. How can X-ray crystallography resolve contradictions in reported biological data?
- Approach :
- Data Collection : Use synchrotron radiation (λ = 0.98 Å) to resolve high-resolution (<1.0 Å) structures .
- Refinement : Apply SHELXL’s TWIN and HKLF5 commands for twinned data .
- Outcome : Correlate adamantane’s conformational rigidity with inconsistent enzyme inhibition results (e.g., steric hindrance in binding pockets) .
Q. What computational strategies predict binding modes with biological targets?
- Methods :
- Docking : AutoDock Vina to model interactions with C. albicans CYP51 (PDB: 1EA1). Adamantane occupies the hydrophobic pocket, while triazole-amine forms H-bonds with heme .
- MD Simulations : GROMACS to assess stability (RMSD < 2.0 Å over 100 ns) .
Q. How can contradictory solubility data across studies be reconciled?
- Analysis :
- Factors : Purity (HPLC vs. crude samples), solvent polarity (logP adamantane: 4.1 vs. benzyl: 2.8) .
- Solution : Standardize solubility assays (e.g., shake-flask method, PBS pH 7.4) .
Q. What in vitro ADME models evaluate its metabolic stability?
- Protocols :
- Microsomal Stability : Incubate with human liver microsomes (HLM; NADPH regeneration system). Adamantane’s stability reduces CYP-mediated oxidation (t₁/₂ > 120 min) .
- Plasma Protein Binding : Ultracentrifugation (PPB: 89–92% due to lipophilicity) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
